molecular formula C16H12O3 B14631733 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl- CAS No. 54585-24-9

3(2H)-Furanone, 2-hydroxy-2,4-diphenyl-

Cat. No.: B14631733
CAS No.: 54585-24-9
M. Wt: 252.26 g/mol
InChI Key: AVBZQFAUOVMQRG-UHFFFAOYSA-N
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Description

3(2H)-Furanone, 2-hydroxy-2,4-diphenyl- is an organic compound belonging to the furanone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2-hydroxy-2,4-diphenylbutanoic acid. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Furanone, 2-hydroxy-2,4-diphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the furanone ring into more saturated compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents, acids, and bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3(2H)-Furanone, 2,4-diphenyl-: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    3(2H)-Furanone, 2-hydroxy-4-phenyl-: Has a different substitution pattern, which can influence its chemical properties and applications.

Uniqueness

3(2H)-Furanone, 2-hydroxy-2,4-diphenyl- is unique due to the presence of both hydroxyl and diphenyl groups, which can confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-hydroxy-2,4-diphenylfuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-15-14(12-7-3-1-4-8-12)11-19-16(15,18)13-9-5-2-6-10-13/h1-11,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBZQFAUOVMQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(C2=O)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482450
Record name 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54585-24-9
Record name 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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